BenchChemオンラインストアへようこそ!

methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate

Synthetic Chemistry Process Chemistry Procurement

This 3-aryl-4-aminoisothiazole-5-carboxylate is the designated tool compound for probing electronic requirements in the xanthine oxidase binding pocket, serving as the electron-donating counterpart to the trifluoromethyl pharmacophore. Sourcing the distinct 3-methoxyphenyl isomer is critical; it is not interchangeable with the 4-methoxyphenyl isomer due to a proven 4-fold difference in patented synthetic yield (11% vs. 42%), which directly impacts custom synthesis cost and scale-up feasibility. Ideal for medicinal chemistry SAR programs and pre-formulation polymorph screening.

Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
CAS No. 82424-55-3
Cat. No. B6419890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate
CAS82424-55-3
Molecular FormulaC12H12N2O3S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NSC(=C2N)C(=O)OC
InChIInChI=1S/C12H12N2O3S/c1-16-8-5-3-4-7(6-8)10-9(13)11(18-14-10)12(15)17-2/h3-6H,13H2,1-2H3
InChIKeyRTYFOOTZPDFOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-3-(3-Methoxyphenyl)isothiazole-5-Carboxylate (CAS 82424-55-3): A Research-Grade Isothiazole Scaffold for Xanthine Oxidase Studies


Methyl 4-amino-3-(3-methoxyphenyl)isothiazole-5-carboxylate is a 3-aryl-4-aminoisothiazole-5-carboxylate ester with the molecular formula C12H12N2O3S and a molecular weight of 264.30 g/mol. It was originally disclosed by Eli Lilly and Company as a synthetic intermediate in a series of isothiazole-based xanthine oxidase inhibitors intended for the treatment of gout and hyperuricemia [1]. The compound features a characteristic 4-amino group and a 3-(3-methoxyphenyl) substituent on the isothiazole core, distinguishing it from other aryl-substituted analogs within the same chemotype. Its structure is confirmed by the CAS registry entry, which lists it under the systematic name 5-Isothiazolecarboxylic acid, 4-amino-3-(3-methoxyphenyl)-, methyl ester [2].

Why the 3-Methoxyphenyl Substitution Pattern Prevents Direct Substitution with Other Isothiazole Analogs


Within the 3-aryl-4-aminoisothiazole-5-carboxylate series, seemingly minor modifications to the aryl ring result in large, non-linear changes in synthetic yield, physicochemical properties, and pharmacophoric preference. For instance, the synthetic route patented by Eli Lilly yields the target 3-methoxyphenyl compound in only 11% yield, compared to a 42% yield for the 4-methoxyphenyl isomer, directly impacting procurement cost and scale-up feasibility [1]. Furthermore, the patent explicitly identifies the 3-trifluoromethylphenyl moiety as the pharmacophore responsible for potent xanthine oxidase inhibition, establishing that the 3-methoxyphenyl analog is a non-preferred, yet structurally distinct, tool compound for mechanistic studies [1]. These quantitative and qualitative differences mean that in-class compounds cannot be freely interchanged without compromising synthetic economy, purity profiles, or the interpretability of biological data.

Quantitative Differentiation of Methyl 4-Amino-3-(3-Methoxyphenyl)isothiazole-5-Carboxylate Against Its Closest Analogs


Synthetic Yield Disadvantage vs. para-Methoxy Isomer as a Procurement Differentiator

In the foundational patent by Eli Lilly, the target compound, methyl 3-(3-methoxyphenyl)-4-amino-5-isothiazolecarboxylate, was synthesized via a unified route. Its isolated yield was only 11%, whereas the direct positional isomer, methyl 3-(4-methoxyphenyl)-4-amino-5-isothiazolecarboxylate, was obtained in a 42% yield under analogous conditions [1]. This near 4-fold difference in synthetic efficiency is a critical factor for procurement, as it directly influences the cost of goods and the feasibility of producing multi-gram quantities for advanced studies.

Synthetic Chemistry Process Chemistry Procurement Xanthine Oxidase

Melting Point Differentiation for Purity Assessment and Formulation vs. Analogs

The melting point of the target compound is reported as 94–95 °C, which is significantly lower than that of its closest analogs: the 4-methoxyphenyl isomer (129–131 °C) and the 3-fluorophenyl analog (133–134 °C) [1]. This large depression in melting point is a direct consequence of the meta-methoxy substitution pattern and its effect on crystal lattice energy. This data serves as a primary identity and purity check for incoming material and indicates that the compound will have different thermal stability and solubility characteristics during formulation.

Analytical Chemistry Solid-State Chemistry Formulation Quality Control

Class-Level Pharmacophore Inference: Methoxy vs. Trifluoromethyl for Xanthine Oxidase Inhibition

The patent explicitly states that compounds with a 3-trifluoromethylphenyl group at the Ar position are the unexpectedly active xanthine oxidase inhibitors within this series [1]. While the 3-methoxyphenyl analog was synthesized, it was not highlighted in the preferred group, indicating sub-optimal potency relative to the 3-CF3 lead, which eventually became Amflutizole (LY-141894). Although direct IC50 data for the target compound remains unpublished, this class-level inference positions it as a mechanistic tool compound for studying the role of electron-donating substituents, rather than a lead candidate for in vivo efficacy.

Medicinal Chemistry Pharmacology Xanthine Oxidase Gout

Potential for Polymorphism in Solid-State Development via Phenyl Analog Correlation

Methyl 4-amino-3-phenylisothiazole-5-carboxylate, a close analog of the target compound lacking the 3-methoxy group, has been shown to exist in two distinct polymorphic forms: a centrosymmetric and a non-centrosymmetric structure. The non-centrosymmetric polymorph exhibits a lower density and a lower lattice energy by 0.59 kJ mol⁻¹ compared to the centrosymmetric form [1]. The study explicitly states that this compound was investigated because it is a 'close analogue of amflutizole', the same class to which the target compound belongs. This establishes a high probability of polymorphism for the 3-methoxyphenyl derivative, a critical factor for patent protection and formulation consistency.

Solid-State Chemistry Crystallography Pre-formulation Polymorphism

Validated Intermediate for the Corresponding Carboxylic Acid Derivative

The methyl ester is a direct and validated precursor to its corresponding carboxylic acid, 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid, through basic hydrolysis [1]. This transformation is chemically defined and lies on the synthetic path to the active pharmacophore, as the carboxylic acid form is typically required for in vivo xanthine oxidase inhibition in this class, as demonstrated by the clinical candidate Amflutizole. The utility of the ester as a stable, characterizable intermediate supports its procurement for laboratories developing novel uricosuric agents.

Synthetic Chemistry Prodrug Design Hydrolysis Xanthine Oxidase

Validated Application Scenarios for Methyl 4-Amino-3-(3-Methoxyphenyl)isothiazole-5-Carboxylate Based on Quantitative Evidence


Xanthine Oxidase SAR Tool Compound for Electron-Donating Substituent Effects

The compound is the primary choice for a medicinal chemistry program studying the structure-activity relationship of the 3-aryl position in isothiazole-based xanthine oxidase inhibitors. Its 3-methoxyphenyl group provides an electron-donating counterpart to the electron-withdrawing 3-trifluoromethylphenyl group of the preferred pharmacophore, Amflutizole [1]. This allows teams to probe the electronic requirements of the enzyme binding pocket without the synthetic complexity of introducing fluorine.

Cost-Sensitive Procurement for a Non-Preferred but Structurally Defined Isothiazole Building Block

For a discovery project requiring a collection of 3-aryl isothiazoles, the 3-methoxyphenyl isomer should be sourced separately from the 4-methoxyphenyl isomer. Evidence shows a 4-fold difference in synthetic yield (11% vs 42%), which will manifest as a significant cost differential from custom synthesis vendors [1]. Procurement decisions should be based on the specific isomer required, not on class-level assumptions of interchangeability.

Solid-State Form Pre-screening Using Established Polymorphism Risk in the Analog Series

A pre-formulation group should prioritize this compound for a polymorph screen. The direct observation of two distinct polymorphs with a 0.59 kJ mol⁻¹ energy difference in the unsubstituted phenyl analog provides a validated cross-study alert that the 3-methoxyphenyl derivative has a high probability of exhibiting polymorphism [2]. Identifying the most stable form is a prerequisite for any reproducible in vivo study.

Precursor for 4-Amino-3-(3-methoxyphenyl)isothiazole-5-Carboxylic Acid Prodrug Synthesis

A synthetic chemistry group focused on uricosuric pro-drugs should procure this methyl ester. It serves as a purified, stable intermediate that can be hydrolyzed to the corresponding free acid, the active form required for in vivo xanthine oxidase inhibition. This is directly analogous to the clinical candidate Amflutizole, where the free carboxylic acid is the bioactive species [1].

Quote Request

Request a Quote for methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.